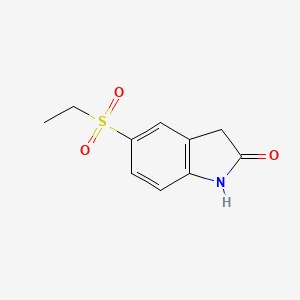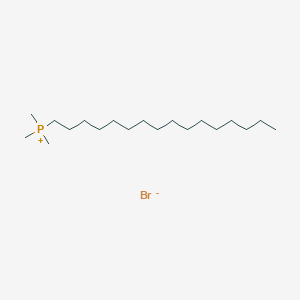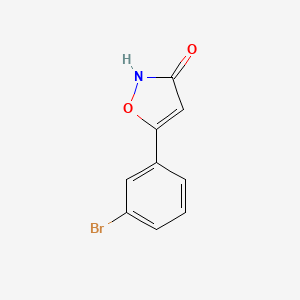
5-(3-BROMOPHENYL)-1,2-OXAZOL-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-BROMOPHENYL)-1,2-OXAZOL-3-OL is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for isoxazoles often involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . Additionally, catalyst-free methods are being developed to further streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-BROMOPHENYL)-1,2-OXAZOL-3-OL can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as sodium hypochlorite.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, triethylamine.
Reduction: Lithium aluminum hydride, methanol.
Substitution: Various nucleophiles, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of isoxazole derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-(3-BROMOPHENYL)-1,2-OXAZOL-3-OL has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 5-(3-BROMOPHENYL)-1,2-OXAZOL-3-OL involves its interaction with various molecular targets. Isoxazoles are known to act as inhibitors of enzymes such as cyclooxygenase (COX) and can modulate the activity of neurotransmitter receptors . The specific pathways involved depend on the particular application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole: The parent compound, which lacks the bromine substituent.
3-(4-Bromophenyl)isoxazol-5-amine: Another brominated isoxazole derivative.
3-(4-Hydroxyphenyl)isoxazole: A hydroxyl-substituted isoxazole.
Uniqueness
5-(3-BROMOPHENYL)-1,2-OXAZOL-3-OL is unique due to the presence of the bromine atom at the 3-position, which can significantly alter its chemical reactivity and biological activity compared to other isoxazole derivatives .
Eigenschaften
Molekularformel |
C9H6BrNO2 |
|---|---|
Molekulargewicht |
240.05 g/mol |
IUPAC-Name |
5-(3-bromophenyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C9H6BrNO2/c10-7-3-1-2-6(4-7)8-5-9(12)11-13-8/h1-5H,(H,11,12) |
InChI-Schlüssel |
MRWUKXXQCLVGJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=O)NO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



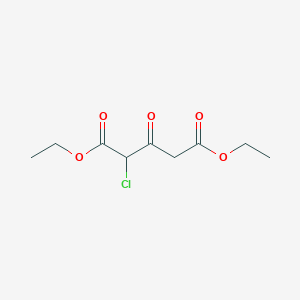
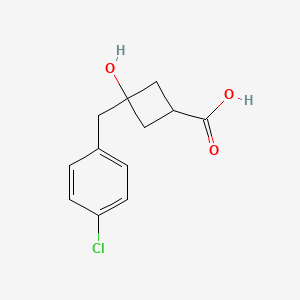
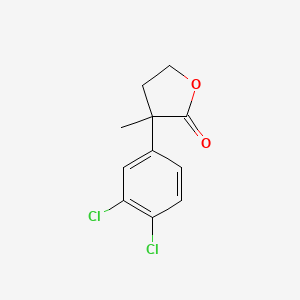
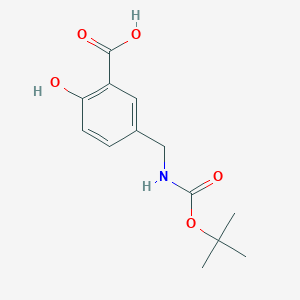
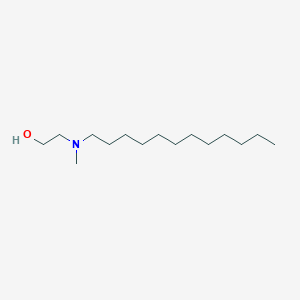
![2-[(Dimethylamino)methyl]-7-(methyloxy)quinazolin-4-ol](/img/structure/B8397820.png)
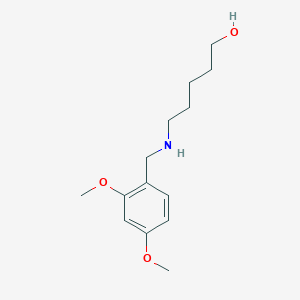
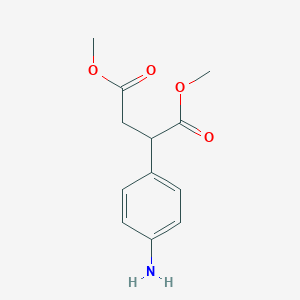

![2-Phenylbicyclo[1.1.1]pentane](/img/structure/B8397846.png)
